

Intracranial Efficacy of Repotrectinib in TRIDENT-1

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Compound Focus: Repotrectinib

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Patient Population	Intracranial Objective Response Rate (icORR)	Intracranial Duration of Response (icDOR)
TKI-naïve (with measurable baseline CNS metastases)	89% (8/9 patients) [1]	Prolonged; specific median not reached in cited data [1]
TKI-pretreated (with measurable baseline CNS metastases)	38% (5/13 patients) [1]	Data supported by systemic median DOR of 14.8 months [1] [2]

Systemic Efficacy and Survival Outcomes from TRIDENT-1

Patient Population	Confirmed Objective Response Rate (cORR)	Median Duration of Response (mDOR)	Median Progression-Free Survival (mPFS)
ROS1 TKI-naïve (n=71)	79% (68-88% CI) [1] [2] [3]	34.1 months [1]	35.7 months [1]

Patient Population	Confirmed Objective Response Rate (cORR)	Median Duration of Response (mDOR)	Median Progression-Free Survival (mPFS)
One prior ROS1 TKI, chemotherapy-naïve (n=56)	38% (25-52% CI) [1] [2] [3]	14.8 months [1] [2]	9.0 months [1] [3]

Comparative Efficacy: Indirect Analysis

A 2025 population-adjusted indirect comparison study provides context against other approved ROS1 TKIs. In treatment-naïve patients, **repotrectinib** showed a statistically significant **progression-free survival advantage** over both crizotinib and entrectinib [4]:

- Versus crizotinib: Hazard Ratio (HR) = 0.44 (95% CI: 0.29, 0.67)
- Versus entrectinib: Hazard Ratio (HR) = 0.57 (95% CI: 0.36, 0.91)

While differences in Objective Response Rate (ORR) and Duration of Response (DoR) were not statistically significant, they numerically favored **repotrectinib** [4].

TRIDENT-1 Trial Experimental Protocol

Understanding the data requires knowledge of the trial methodology that generated it.

1. Study Design

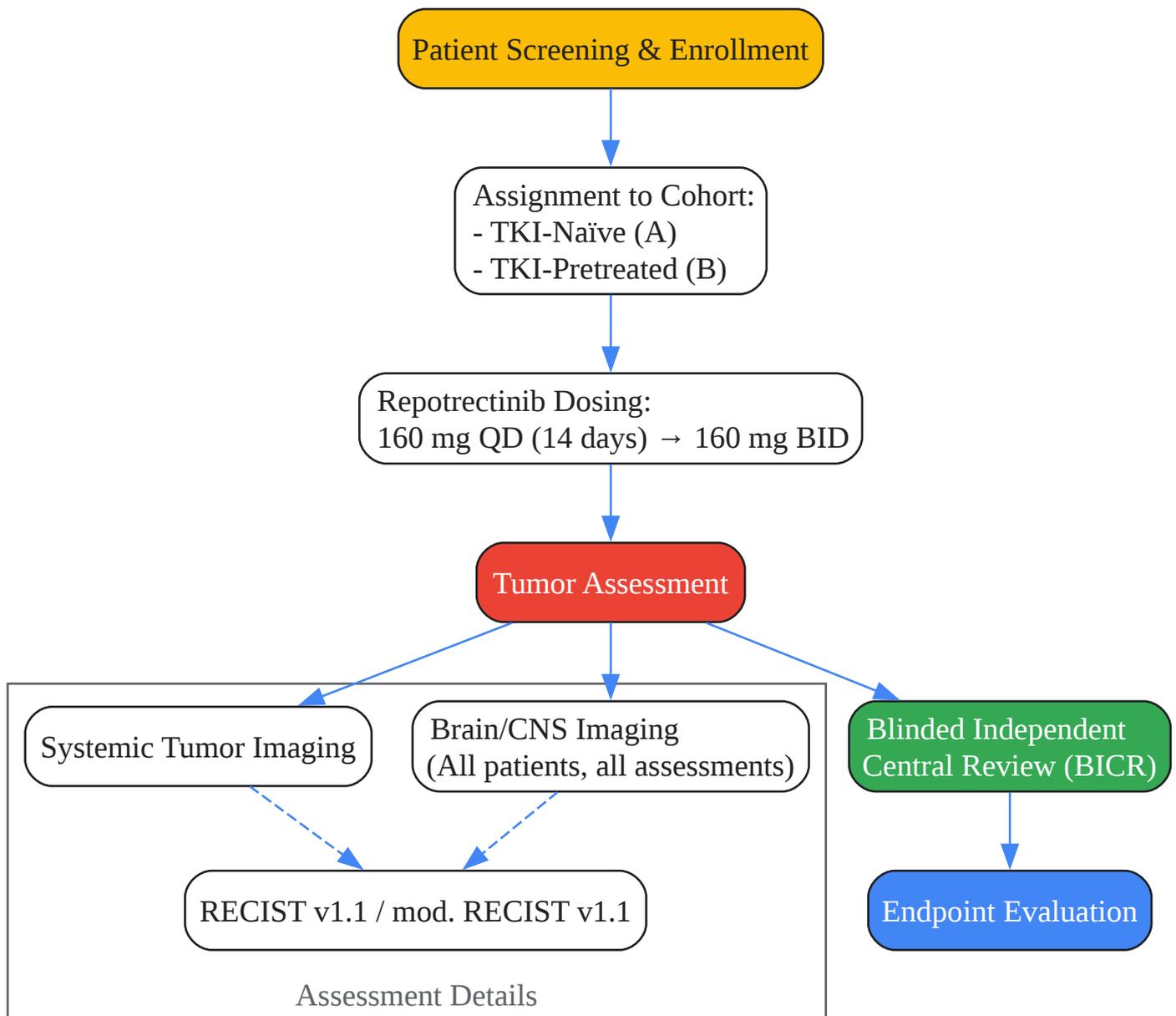
- **Full Name:** TRIDENT-1 (NCT03093116) [1] [3].
- **Type:** Global, registrational, first-in-human, Phase 1/2, open-label, single-arm trial [1] [2] [3].
- **Objective:** To evaluate the safety, tolerability, and anti-tumor activity of **repotrectinib** in patients with advanced solid tumors harboring ROS1 fusions [1].

2. Key Patient Cohorts & Endpoints The trial enrolled distinct cohorts based on treatment history. The primary efficacy populations were [1] [2] [3]:

- **Cohort A:** ROS1 TKI-naïve patients with locally advanced or metastatic NSCLC.
- **Cohort B:** Patients who received one prior ROS1 TKI and were chemotherapy-naïve.

- **Primary Endpoint:** Confirmed Objective Response Rate (ORR) as assessed by Blinded Independent Central Review (BICR) using RECIST v1.1 [1] [3].
- **Key Secondary Endpoints:** Duration of Response (DOR), Progression-Free Survival (PFS), and Intracranial ORR in patients with measurable brain metastases at baseline (assessed by BICR using modified RECIST v1.1) [1] [3] [5].

3. Assessment Workflow The diagram below illustrates the key stages of patient progression through the trial and key assessment milestones.



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Mechanism and Clinical Significance

Repotrectinib's high intracranial efficacy is attributed to its **compact macrocyclic structure**, designed to overcome two major challenges in ROS1+ NSCLC [3]:

- **Targeting Resistance:** Its small size helps circumvent steric hindrance from on-target resistance mutations (e.g., ROS1 G2032R), potently inhibiting both wild-type and mutant ROS1 [6] [3].
- **Enhanced CNS Penetration:** The structure is optimized for improved blood-brain barrier penetration, addressing the clinical need for effective control of brain metastases [6] [3].

Clinical evidence confirms **repotrectinib**'s activity against resistant disease. In patients with the **ROS1 G2032R mutation** who were previously treated with a TKI, the confirmed ORR was 59% [3]. Case reports also document its efficacy in challenging clinical scenarios, including activity against the **D2033N mutation** and in patients with **meningeal carcinomatosis** [7] [8].

In summary, for researchers and drug development professionals, the data robustly positions **repotrectinib** as a highly effective TKI for ROS1+ NSCLC with superior and durable intracranial activity.

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